Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate, also known as BRD-9434, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate exerts its therapeutic effects by targeting specific enzymes and pathways in the body. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and bromodomains, which are involved in the regulation of gene expression. By inhibiting these enzymes, this compound can alter the expression of genes involved in various disease processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It can alter gene expression, reduce inflammation, and inhibit the growth of cancer cells. In addition, this compound has been shown to have low toxicity, making it a potentially safe therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate has several advantages for lab experiments, including its ability to target specific enzymes and pathways, its low toxicity, and its potential therapeutic applications in various diseases. However, there are also limitations to its use in lab experiments, including its complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of focus is the exploration of its potential therapeutic applications in other diseases beyond cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets for the development of new therapeutic agents.
Synthesemethoden
Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of ethyl 2-amino-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate with acetic anhydride to obtain the final product, which is then purified using chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorders, this compound has been shown to have potential as a neuroprotective agent.
Eigenschaften
Molekularformel |
C21H17Br2NO5S |
---|---|
Molekulargewicht |
555.2 g/mol |
IUPAC-Name |
ethyl 2-acetamido-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H17Br2NO5S/c1-3-28-21(27)17-14-8-9-15(23)18(19(14)30-20(17)24-11(2)25)29-10-16(26)12-4-6-13(22)7-5-12/h4-9H,3,10H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
GKYPQZLGGBZRTK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OCC(=O)C3=CC=C(C=C3)Br)Br)NC(=O)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OCC(=O)C3=CC=C(C=C3)Br)Br)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.